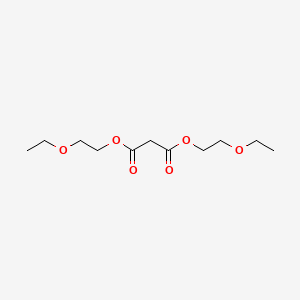
Bis(2-ethoxyethyl) Propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-ethoxyethyl) propanedioate is an organic compound with the chemical formula C_11H_20O_6. It is a diester derived from propanedioic acid (malonic acid) and 2-ethoxyethanol. This compound is known for its applications in various fields, including organic synthesis and polymer chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-ethoxyethyl) propanedioate typically involves the esterification of propanedioic acid with 2-ethoxyethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The general reaction conditions include:
Reactants: Propanedioic acid and 2-ethoxyethanol
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Temperature: 60-80°C
Reaction Time: 4-6 hours
The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. Continuous reactors are often used to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as fractional distillation ensures the high purity of the final product.
化学反应分析
Types of Reactions
Bis(2-ethoxyethyl) propanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases to yield propanedioic acid and 2-ethoxyethanol.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: Propanedioic acid and 2-ethoxyethanol.
Transesterification: New esters depending on the alcohol used.
Reduction: Corresponding alcohols.
科学研究应用
Bis(2-ethoxyethyl) propanedioate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various organic compounds.
Polymer Chemistry: It serves as a monomer or comonomer in the production of specialized polymers.
Pharmaceuticals: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the development of new materials with specific properties.
作用机制
The mechanism of action of bis(2-ethoxyethyl) propanedioate depends on its application. In organic synthesis, it acts as a precursor that undergoes various chemical transformations. In polymer chemistry, it participates in polymerization reactions to form long-chain polymers. The molecular targets and pathways involved vary based on the specific reactions and applications.
相似化合物的比较
Similar Compounds
Bis(2-ethylhexyl) phthalate: Another diester used as a plasticizer.
Diethyl malonate: A similar ester derived from malonic acid and ethanol.
Dimethyl malonate: An ester of malonic acid with methanol.
Uniqueness
Bis(2-ethoxyethyl) propanedioate is unique due to its specific ester groups, which impart distinct chemical properties. Its ethoxyethyl groups provide different solubility and reactivity compared to other esters like diethyl malonate or dimethyl malonate. This uniqueness makes it valuable in specialized applications where these properties are advantageous.
属性
CAS 编号 |
64617-98-7 |
|---|---|
分子式 |
C11H20O6 |
分子量 |
248.27 g/mol |
IUPAC 名称 |
bis(2-ethoxyethyl) propanedioate |
InChI |
InChI=1S/C11H20O6/c1-3-14-5-7-16-10(12)9-11(13)17-8-6-15-4-2/h3-9H2,1-2H3 |
InChI 键 |
YZXHTAXOIQKKGZ-UHFFFAOYSA-N |
规范 SMILES |
CCOCCOC(=O)CC(=O)OCCOCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


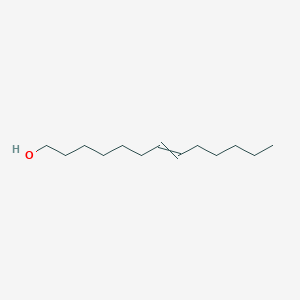

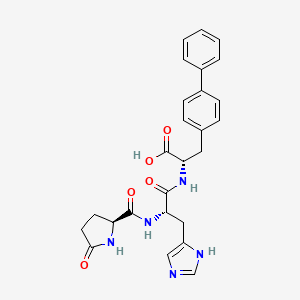
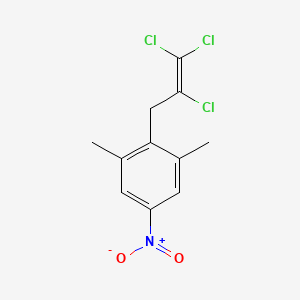

![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propynyl ester](/img/structure/B14505173.png)


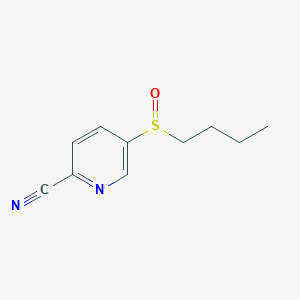
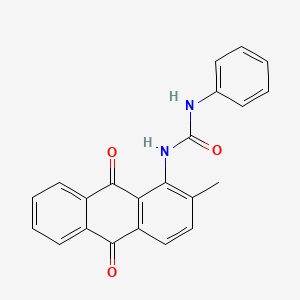
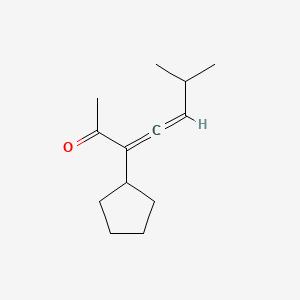
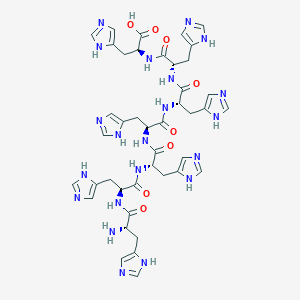
![Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate](/img/structure/B14505214.png)

